雌二醇3-丙基醚

描述

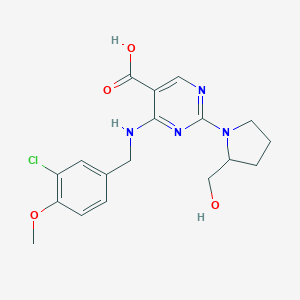

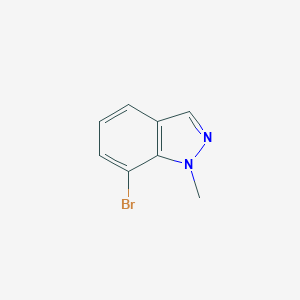

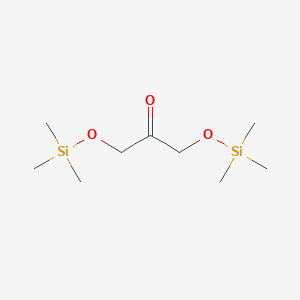

Estradiol 3-propyl ether, also known as promestriene, is a synthetic derivative of estradiol, where the hydroxyl group at the third carbon is modified to an ether with a propyl side chain. This modification is significant as it affects the biological activity of the compound. In female rats, the biological activity of estradiol ethers decreases with the lengthening of the side chain at the 3-position. Notably, promestriene exhibits both estrogenic and anti-estrogenic activities, depending on the context of its use. It has been shown to undergo de-etherification in the liver, leading to the formation of estradiol, which suggests that its biological effects may be mediated through this conversion .

Synthesis Analysis

The synthesis of estradiol derivatives, including those with modifications at the 3-position, has been extensively studied. For instance, the synthesis of 3-O-carboxymethyl ether derivatives of estrogens has been described, which involves the preparation of bovine serum albumin conjugates for the generation of specific antisera . Another approach to synthesizing estradiol derivatives is the phase transfer catalytic synthesis, which has been shown to yield estrogen 3-methyl ether in almost quantitative yield, indicating a potentially efficient method for synthesizing estradiol 3-propyl ether as well . Additionally, the total synthesis of estradiol methyl ether using an organocatalyst in a pot-economical manner has been reported, which could provide insights into the synthesis of estradiol 3-propyl ether .

Molecular Structure Analysis

The molecular structure of estradiol and its derivatives has been elucidated using various analytical techniques. X-ray analysis has been employed to assign stereochemical configurations in abeo-estradiol and its 3-methyl ether . Nuclear magnetic resonance (NMR) spectroscopy has also been used to characterize diastereoisomeric tetrahydropyranyl ether derivatives of estrone and estradiol, providing detailed information on the molecular structure and conformation of these compounds . The analyses of the 500 MHz 1H spectra of the 3-methyl ethers of estrone and estradiol have further contributed to the understanding of the structural perturbations caused by modifications at the 3-position .

Chemical Reactions Analysis

Estradiol ethers, including estradiol 3-propyl ether, can undergo various chemical reactions. The biological activity of these ethers suggests that they can be metabolically converted back to estradiol through de-etherification, a process that has been demonstrated in the liver . Additionally, the preparation of tritiated estrone-3-methyl ether and subsequent syntheses of 17α-CH2X-derivatives of estradiol indicate that estradiol ethers can be used as precursors for the synthesis of other biologically active derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of estradiol ethers are influenced by their molecular structure. The introduction of a propyl group at the 3-position of estradiol to form estradiol 3-propyl ether likely affects its lipophilicity, solubility, and overall pharmacokinetic profile. The study of luminescent tricarbonylrhenium(I) polypyridine estradiol conjugates, although not directly related to estradiol 3-propyl ether, provides insights into the photophysical and electrochemical properties that could be relevant for understanding the behavior of estradiol derivatives .

科学研究应用

神经保护潜力

已合成和评估了雌二醇衍生物,包括17β-烷氧基雌二烯-1,3,5(10)-三烯,如雌二醇3-丙基醚,以评估它们的潜在神经保护作用。发现这些衍生物能增加神经细胞对氧化应激的保护作用。具体而言,与雌二醇相比,雌二醇的较高烷氧基(C-3至C-8)提供了增强的神经保护效果,而甲基和乙基醚显示出显著的神经保护效果下降。值得注意的是,在这种情况下,阻断A环的酚羟基(3-OH)的亲脂醚在这方面是无效的 (Prokai et al., 2001)。

雌激素效应和代谢

研究探讨了与雌二醇3-丙基醚密切相关的分子丙酮雌酮的雌激素效应。这些研究表明,绝经后妇女局部应用后,三角形或阴道鳞状上皮略微成熟。研究表明对表层细胞的作用微乎其微,并强调了即使进行长期治疗也几乎没有有害的雌激素作用的可能性 (Gaudefroy & Pigache, 1977)。

肝代谢和去醚化

对雌二醇醚,包括雌二醇3-丙基醚的肝代谢的研究揭示了重要的见解。代谢主要发生在肝脏的微粒体分数中,涉及去除丙基醚基团导致酚类类固醇如雌二醇、雌酮和雌三醇的形成。这一过程由类似于参与雌激素甲基醚去甲基化的微粒体氧化系统促进 (Tresca et al., 1982)。

口服雌激素活性

对雌二醇衍生物,包括雌二醇3-丙基醚的口服雌激素活性进行了调查。某些衍生物已在动物模型中评估为口服长效雌激素,显示出对子宫、阴道和垂体靶的有效性和持久作用。这些研究有助于了解这些化合物在口服雌激素疗法中的潜在用途 (Falconi et al., 1972)。

安全和危害

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-3-12-23-15-5-7-16-14(13-15)4-6-18-17(16)10-11-21(2)19(18)8-9-20(21)22/h5,7,13,17-20,22H,3-4,6,8-12H2,1-2H3/t17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWLCMYNQNHQSR-MJCUULBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944638 | |

| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estradiol 3-propyl ether | |

CAS RN |

22034-63-5 | |

| Record name | Estradiol 3-propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022034635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)